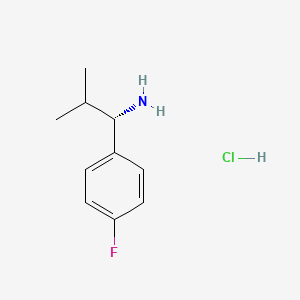

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorophenylhydrazine hydrochloride is used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches . Another related compound, 4-Fluoromethylphenidate, is a stimulant and a high potency dopamine reuptake inhibitor .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

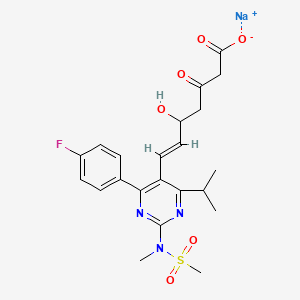

Molecular Structure Analysis

The molecular structure of a related compound, 4-Fluoroacetanilide, is available in the NIST Chemistry WebBook . The molecular formula of 4-Fluoroacetanilide is C8H8FNO .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-Fluorophenyl methyl sulfone, are available from Sigma-Aldrich . It is a white crystalline powder with a molecular weight of 174.19 and a molecular formula of FC6H4SO2CH3 .

科学的研究の応用

Environmental Science Applications

Amine-functionalized sorbents, similar in functional group characteristics to “(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride”, have been identified as effective for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is crucial for water treatment technologies, aiming to reduce contaminants to safe levels for drinking water. The efficiency of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents which can be optimized for enhanced PFAS removal (Ateia et al., 2019).

Analytical Chemistry Applications

In the realm of analytical chemistry, amine compounds, by extension, can be utilized in the development of sensitive and selective assays for detecting carcinogenic heterocyclic aromatic amines in biological matrices and foodstuff. The analysis of such compounds is vital for understanding exposure risks and biological effects, where methodologies like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for these analyses (Teunissen et al., 2010).

Organic Synthesis Applications

In organic synthesis, the methodology for creating compounds with specific fluorine substitutions, akin to the fluorophenyl group in “(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride”, is of significant interest. Efficient synthetic routes to fluorinated biphenyls, for instance, are essential for pharmaceuticals and agrochemicals, demonstrating the critical role of precise synthetic strategies in producing high-value fluorinated organic compounds (Qiu et al., 2009).

Biomedical Research Applications

Amine compounds, through mechanisms involving immune response modification, have shown promise in treating various cutaneous diseases. Imiquimod, for instance, a compound structurally distinct but functionally related to amine-based immune response modifiers, underscores the potential of amine compounds in immunotherapy and anti-tumor applications (Syed, 2001).

特性

IUPAC Name |

(1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUEYAXNOWLIN-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662541 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |

CAS RN |

1213352-15-8 |

Source

|

| Record name | (1S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)